molecular formula C7H9N3O2 B1340193 Methyl 5,6-diamino-2-pyridinecarboxylate CAS No. 538372-33-7

Methyl 5,6-diamino-2-pyridinecarboxylate

Cat. No.: B1340193
CAS No.: 538372-33-7
M. Wt: 167.17 g/mol
InChI Key: YTBZFBYYFHHMHY-UHFFFAOYSA-N
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Description

Methyl 5,6-diamino-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Methylation and Epigenetics

Research on DNA methyltransferase inhibitors, such as those involving analogs of the nucleoside deoxycitidine, underscores the significance of methylated compounds in modulating DNA methylation, an epigenetic mechanism with profound implications in cancer therapy and understanding genetic regulation. These inhibitors have demonstrated potential in inhibiting hypermethylation, restoring tumor suppressor gene expression, and exerting antitumor effects in laboratory models (Goffin & Eisenhauer, 2002).

Material Science and Biopolymer Modification

The chemical modification of xylan, a biopolymer, into ethers and esters showcases the application of methylated compounds in developing materials with specific properties. Such modifications have been explored for creating biopolymer-based products with applications ranging from drug delivery to antimicrobial agents, highlighting the versatility of methylated compounds in material science and engineering (Petzold-Welcke et al., 2014).

Analytical Chemistry and Environmental Monitoring

The development of electrochemical sensors for the detection of environmental contaminants like paraquat indicates the role of pyridine compounds in analytical chemistry. These sensors, enhanced by various modifiers, demonstrate the importance of pyridine derivatives in creating sensitive and selective detection systems for monitoring pollutants, thereby contributing to environmental protection and public health (Laghrib et al., 2020).

Pharmacology and Drug Development

The exploration of glutamate receptor antagonists for potential applications in neurodegeneration, addiction, anxiety, and pain management exemplifies the pharmacological significance of pyridine derivatives. Such research underlines the therapeutic potential of specific pyridine compounds in addressing a range of CNS disorders, offering insights into their utility in drug development (Lea & Faden, 2006).

Properties

IUPAC Name

methyl 5,6-diaminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBZFBYYFHHMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477513
Record name methyl 5,6-diamino-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538372-33-7
Record name Methyl 5,6-diamino-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538372-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5,6-diamino-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5,6-diaminopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl ester 3 (3.5 g, 18.0 mmol) was dissolved in methanol (300 mL) and EtOAc (300 mL) and the solution was degassed with Ar. After the addition of Pd/C (10 wt %, 0.7 g) the reaction mixture was stirred for 4 h under a hydrogen atmosphere. Filtration through a pad of Celite with EtOAc, evaporation of the solvent and purification by flash chromatography (EtOAc/MeOH 15:1) yielded 2.4 g (79%) of 4 as a deep red powder. Data of 4: Rf 0.42 (EtOAc/MeOH 15:1). 1H NMR (300 MHz, DMSO-d6): δ 3.68 (s, 3H), 5.51 (brs, 2H), 5.78 (brs, 2H), 6.67 (d, J1) 7.7 Hz, 1H), 7.21 (d, J1) 7.7 Hz, 1H). 13C NMR (75 MHz, DMSO-d6): δ 51.88, 116.32, 117.98, 132.40, 135.09, 147.93, 166.30. MS (ESI): m/z (rel intensity) 168 (100).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
79%

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